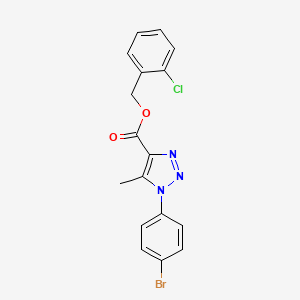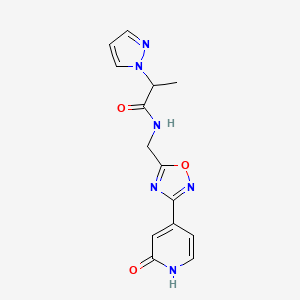
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid, also known as Methyl jasmonate, is a naturally occurring plant hormone that is involved in various physiological processes such as growth, development, and defense. It is a potent signaling molecule that has been extensively studied for its potential applications in agriculture, medicine, and biotechnology.
Mecanismo De Acción
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate exerts its biological effects by binding to specific receptors in the cell membrane, which triggers a signal transduction pathway that leads to various physiological responses. It is involved in the regulation of gene expression, protein synthesis, and metabolic pathways, which ultimately affect the growth, development, and defense of plants and animals.
Biochemical and physiological effects:
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been shown to have a wide range of biochemical and physiological effects on plants and animals. In plants, it induces the biosynthesis of secondary metabolites such as alkaloids, terpenoids, and flavonoids, which act as defense compounds against herbivores and pathogens. It also regulates the expression of genes involved in growth and development, such as those encoding for cell division, differentiation, and senescence. In animals, it has been shown to have anti-inflammatory, anti-cancer, and wound-healing properties, which are mediated by its ability to modulate the activity of various signaling pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has several advantages as a tool for laboratory experiments. It is relatively stable, easy to synthesize, and readily available in commercial quantities. It can also be easily applied to plants and animals via foliar spray, root drench, or injection. However, it also has some limitations, such as its potential toxicity at high concentrations, its variable effects depending on the species and developmental stage of the organism, and its potential interference with other signaling molecules in the body.
Direcciones Futuras
There are several future directions for research on (E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate. One area of interest is the identification of its specific receptors and downstream signaling pathways in plants and animals. Another area is the development of more efficient methods for its synthesis and purification. Additionally, more studies are needed to elucidate its potential applications in medicine, such as its use as a drug delivery system or as a therapeutic agent for various diseases. Finally, more research is needed to explore its potential applications in biotechnology, such as its use as a tool for gene expression analysis or as a biopesticide for crop protection.
Métodos De Síntesis
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate can be synthesized using various methods, including chemical synthesis, microbial fermentation, and plant extraction. The most common method involves the chemical synthesis of jasmonic acid, which is then converted into (E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate using a simple esterification reaction.
Aplicaciones Científicas De Investigación
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been extensively studied for its potential applications in various fields of research. In agriculture, it has been shown to enhance plant growth and development, induce plant defense mechanisms against pests and diseases, and improve the quality of crops. In medicine, it has been investigated for its anti-inflammatory, anti-cancer, and wound-healing properties. In biotechnology, it has been used as a tool for gene expression analysis and as a potential biopesticide.
Propiedades
IUPAC Name |
(E)-2-(4-methylpent-3-enyl)-6-oxohept-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-10(2)6-4-8-12(13(15)16)9-5-7-11(3)14/h6,9H,4-5,7-8H2,1-3H3,(H,15,16)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLQJNOTGYJCQZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CCC(=O)C)/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(benzo[d]thiazol-2-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2453058.png)
![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)



![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453069.png)

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)

![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2453076.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)